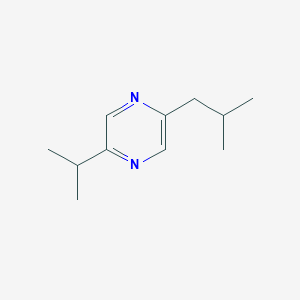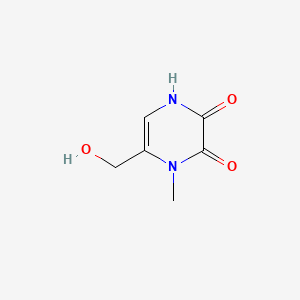
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrazine ring with hydroxymethyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione typically involves the reaction of appropriate pyrazine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrazine ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include carboxylated pyrazine derivatives, dihydropyrazine compounds, and various substituted pyrazines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
N-(1-Carboxyethyl)-6-hydroxymethyl-pyridinium-3-ol: A taste enhancer with applications in the food industry.
1H-Pyrrolo[2,3-b]pyridine derivatives: Used as fibroblast growth factor receptor inhibitors in cancer therapy.
Uniqueness
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-4-methyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(3-9)2-7-5(10)6(8)11/h2,9H,3H2,1H3,(H,7,10) |
InChI-Schlüssel |
IQKWUDOHFLKPAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CNC(=O)C1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



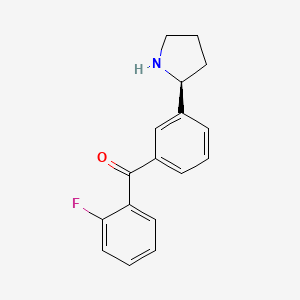
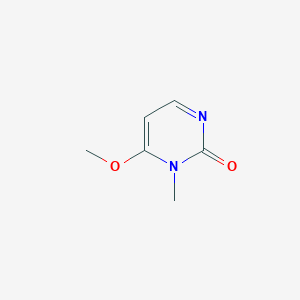

![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
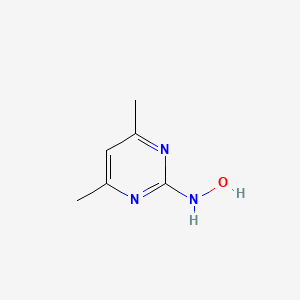

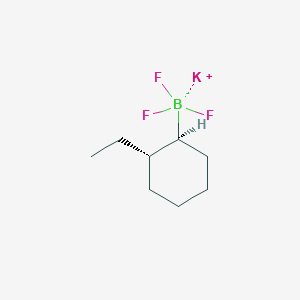

![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)

![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
